molecular formula C17H11F2N B12965254 2,3-Bis(3-fluorophenyl)pyridine

2,3-Bis(3-fluorophenyl)pyridine

Cat. No.: B12965254
M. Wt: 267.27 g/mol
InChI Key: CCZJGSYCVCGZDV-UHFFFAOYSA-N
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Description

2,3-Bis(3-fluorophenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with two 3-fluorophenyl groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(3-fluorophenyl)pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the reaction involves 2,3-dibromopyridine and 3-fluorophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(3-fluorophenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,3-Bis(3-fluorophenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(3-fluorophenyl)pyridine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

  • 2-(2-Fluorophenyl)pyridine
  • 2-(4-Fluorophenyl)pyridine
  • 3-(4-Fluorophenyl)pyridine

Comparison: 2,3-Bis(3-fluorophenyl)pyridine is unique due to the presence of two fluorophenyl groups, which can enhance its electronic properties and biological activity compared to similar compounds with only one fluorophenyl group. This structural feature can lead to increased stability and specificity in its interactions with molecular targets .

Properties

Molecular Formula

C17H11F2N

Molecular Weight

267.27 g/mol

IUPAC Name

2,3-bis(3-fluorophenyl)pyridine

InChI

InChI=1S/C17H11F2N/c18-14-6-1-4-12(10-14)16-8-3-9-20-17(16)13-5-2-7-15(19)11-13/h1-11H

InChI Key

CCZJGSYCVCGZDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(N=CC=C2)C3=CC(=CC=C3)F

Origin of Product

United States

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